Peficitinib (hydrochloride)

Description

Contextualizing Janus Kinase (JAK) Inhibitors in Biomedical Research

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. patsnap.comspondylitis.org This family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). bmj.comwikipedia.org These enzymes are critical for the signal transduction from cytokine receptors on the cell surface to the nucleus, a process facilitated by the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. patsnap.comfrontiersin.org

The JAK-STAT pathway is integral to various cellular processes, including immune response, inflammation, cell growth, and differentiation. patsnap.com In autoimmune diseases, an overactive immune system leads to chronic inflammation and tissue damage. Pro-inflammatory cytokines are major contributors to this overactivity. wikipedia.org By inhibiting JAK enzymes, the signaling of these pro-inflammatory cytokines can be suppressed, thereby mitigating the inflammatory cascade. wikipedia.orgfrontiersin.org This mechanism has made JAK inhibitors a promising therapeutic target in biomedical research for a range of immune-mediated inflammatory diseases. frontiersin.orgresearchgate.net

The development of JAK inhibitors has been categorized into two generations. The first generation, which includes compounds like tofacitinib (B832) and baricitinib (B560044), are generally non-selective. The second generation of inhibitors exhibits greater selectivity for specific JAK isoforms. nih.gov This varying selectivity among different JAK inhibitors has significant implications for their efficacy and safety profiles. frontiersin.org

Peficitinib (B612040) (hydrochloride) as a Pan-Janus Kinase Inhibitor: Research Overview

Peficitinib is identified as an oral, pan-Janus kinase inhibitor, meaning it inhibits all four members of the JAK family. researchgate.netmdpi.com In vitro studies have demonstrated its inhibitory activity against JAK1, JAK2, JAK3, and TYK2. bmj.commedchemexpress.com Research indicates that peficitinib shows moderate selectivity for JAK3 over the other JAK isoforms. researchgate.netnih.gov

The mechanism of action of peficitinib involves the disruption of the JAK-STAT signaling pathway. patsnap.com By inhibiting JAK enzymes, peficitinib blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of genes involved in inflammatory responses. patsnap.com This leads to a reduction in the production and activity of pro-inflammatory cytokines. patsnap.com

Biochemical assays have been used to determine the inhibitory potency of peficitinib against each JAK isoform, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates higher inhibitory activity. oup.com

Table 1: Inhibitory Activity of Peficitinib Against JAK Isoforms

| JAK Isoform | IC50 (nmol/L) |

|---|---|

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.71 |

| TYK2 | 4.8 |

Data from a study on the efficacy and safety of peficitinib monotherapy in patients with moderate to severe rheumatoid arthritis in Japan. bmj.com

Research has also explored the binding modes of peficitinib to the ATP-binding pockets of the different JAKs, revealing variations in how the molecule interacts with each enzyme. nih.gov

Scope and Research Significance of Peficitinib (hydrochloride) Studies

The primary focus of research on peficitinib has been its application in the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction. researchgate.netpatsnap.com Peficitinib has been investigated in multiple clinical trials, including Phase IIb and Phase III studies, primarily in Asian populations. tandfonline.comnih.govbmj.com These studies have demonstrated the efficacy of peficitinib in reducing the signs and symptoms of RA in patients who have had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs). tandfonline.combmj.com

The significance of peficitinib research lies in its potential to offer a new oral treatment option for patients with RA. bmj.combmj.com Long-term extension studies have provided data on the sustained effectiveness and tolerability of peficitinib over several years of treatment. nih.gov Furthermore, network meta-analyses have been conducted to indirectly compare the efficacy and safety of peficitinib with other JAK inhibitors like tofacitinib and baricitinib. nih.gov

Peficitinib has received regulatory approval for the treatment of rheumatoid arthritis in Japan, Korea, and Taiwan. patsnap.comnih.gov Its development and approval mark a significant milestone in the expansion of therapeutic options for patients with autoimmune disorders. researchgate.net

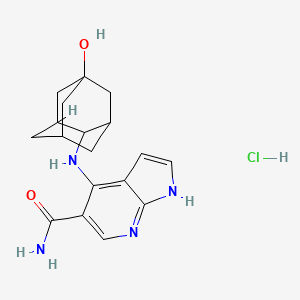

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23ClN4O2 |

|---|---|

Molecular Weight |

362.9 g/mol |

IUPAC Name |

4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H |

InChI Key |

UQAIDWNFPWQLOC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Peficitinib Hydrochloride

Mechanism of Action: Janus Kinase (JAK) Pathway Inhibition

The primary mechanism of action for peficitinib (B612040) is the inhibition of the JAK-signal transducer and activator of transcription (STAT) signaling pathway. patsnap.com This pathway is a critical communication route that transmits signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. patsnap.comwikipedia.orgnih.gov Cytokine binding to their receptors triggers the activation of associated JAK proteins. oup.com These activated JAKs then phosphorylate and activate STAT proteins, which subsequently dimerize, move to the nucleus, and initiate the transcription of target genes. nih.govpatsnap.comnih.gov Peficitinib interrupts this cascade by blocking the enzymatic activity of JAKs, thereby preventing the phosphorylation and activation of STATs and reducing the transcription of genes involved in the inflammatory response. patsnap.com

Peficitinib is characterized as a pan-JAK inhibitor, meaning it inhibits multiple isoforms within the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). chemicalbook.comkyoto-u.ac.jpnih.gov In enzymatic assays, peficitinib demonstrates potent inhibition across these isoforms, with a slight preferential activity towards JAK3. chemicalbook.comnih.govresearchgate.net This broad-spectrum inhibition allows it to interfere with the signaling of a wide array of cytokines involved in immune-mediated diseases. nih.govresearchgate.net

The half-maximal inhibitory concentrations (IC₅₀) highlight its potency against the different JAK family members. nih.govresearchgate.netmedchemexpress.commedchemexpress.com

| JAK Isoform | IC₅₀ (nM) | Reference |

|---|---|---|

| JAK1 | 3.9 | medchemexpress.commedchemexpress.com |

| JAK2 | 5.0 | medchemexpress.commedchemexpress.com |

| JAK3 | 0.7 | medchemexpress.commedchemexpress.com |

| TYK2 | 4.8 | medchemexpress.commedchemexpress.com |

By inhibiting JAKs, peficitinib effectively prevents the phosphorylation of STAT proteins, a crucial step for their activation and subsequent gene transcription activities. patsnap.comoup.com Studies have demonstrated that peficitinib suppresses the phosphorylation of several STAT proteins, including STAT1, STAT3, and STAT5, in a concentration-dependent manner in various cell types, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and peripheral blood mononuclear cells (PBMCs). nih.govoup.com

Specifically, peficitinib has been shown to inhibit STAT5 phosphorylation induced by Interleukin-2 (IL-2). medchemexpress.commedchemexpress.comaopwiki.org This inhibition has been quantified in both rat and human cells. medchemexpress.comaopwiki.org Furthermore, in RA-FLS, peficitinib treatment decreased the elevated levels of phosphorylated STAT3 (pSTAT3), indicating that the enhanced phosphorylation of STAT3 in these cells is dependent on JAK activity. kyoto-u.ac.jp The compound also effectively suppressed STAT phosphorylation induced by a variety of cytokines in PBMCs from healthy subjects and patients with rheumatoid arthritis or systemic sclerosis. oup.com

| Condition | Cell Type | Inhibited STAT | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| IL-2-induced | Rat Whole Blood | STAT5 | 124 | medchemexpress.comaopwiki.org |

| IL-2-induced | Human Lymphocytes | STAT5 | 127 | medchemexpress.comaopwiki.org |

Downstream Molecular Signaling Modulation

The inhibition of the JAK-STAT pathway by peficitinib leads to significant downstream effects, primarily the modulation of cytokine-driven signaling and a reduction in the expression of inflammatory mediators. patsnap.comnih.gov

Peficitinib effectively blocks the downstream signaling of numerous pro-inflammatory cytokines that rely on the JAK-STAT pathway. patsnap.com Its pan-JAK inhibitory profile means it can interfere with signaling from receptors that utilize various JAK pairings. frontiersin.org

Interleukin-2 (IL-2): Peficitinib inhibits IL-2-induced T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner. researchgate.netmedchemexpress.commedchemexpress.com This is significant as the IL-2 pathway is crucial for lymphocyte activation and proliferation. frontiersin.org

Interleukin-6 (IL-6): The compound suppresses responses mediated by IL-6, a key pro-inflammatory cytokine in rheumatoid arthritis. kyoto-u.ac.jpnih.gov In RA-FLS, peficitinib inhibited STAT3 phosphorylation induced by IL-6. kyoto-u.ac.jpnih.gov

Interferons (IFNs): Peficitinib has been shown to inhibit STAT3 phosphorylation in RA-FLS that is induced by both IFN-α2b and IFN-γ. kyoto-u.ac.jpnih.gov This demonstrates an interruption of signaling from both type I and type II interferons.

Other Cytokines: As a pan-JAK inhibitor, peficitinib is expected to affect signaling from other cytokines that utilize JAKs, including those signaling through JAK1/JAK3 (like IL-21), JAK1/TYK2 (like IL-12 and IL-23), and JAK2/JAK2 (like Granulocyte-macrophage colony-stimulating factor, or GM-CSF). frontiersin.org For instance, studies on other JAK inhibitors have confirmed that blocking these pathways can inhibit B cell differentiation and humoral immune responses driven by cytokines like IL-21. frontiersin.org

The therapeutic effects of peficitinib are also mediated by its ability to decrease the production of inflammatory mediators and alter the expression of genes involved in inflammation and cell survival. nih.govkyoto-u.ac.jp

In studies using RA-FLS, peficitinib demonstrated the ability to suppress the secretion of key inflammatory chemokines. nih.gov A notable effect is the significant reduction of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in the supernatant of RA-FLS cultures, which in turn reduces the chemotactic activity of monocytes. nih.gov

Furthermore, peficitinib has been shown to attenuate the production of other critical mediators involved in joint inflammation and destruction. kyoto-u.ac.jpnih.govmdpi.com In a three-dimensional micromass culture of RA-FLS, peficitinib reduced the release of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). mdpi.com It also suppressed the expression of apoptosis-resistant genes in RA-FLS, which may help to normalize the aggressive, proliferative behavior of these cells in the inflamed synovium. kyoto-u.ac.jpnih.gov

Preclinical Efficacy and Therapeutic Potential in Experimental Models

In Vitro Pharmacological Characterization

The in vitro activity of peficitinib (B612040) has been characterized through a series of cellular assays designed to elucidate its impact on specific cell types and pathways implicated in autoimmune and inflammatory disorders.

Inhibition of T-Cell Proliferation in Cellular Assays

Peficitinib has demonstrated potent inhibitory effects on T-cell function, a cornerstone of its immunomodulatory potential. In assays using rat splenocytes, peficitinib inhibited interleukin-2 (IL-2)-induced T-cell proliferation in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 10 nM. medchemexpress.com This suppression of proliferation is linked to its ability to block the JAK/STAT signaling pathway downstream of cytokine receptors. Specifically, peficitinib inhibits the IL-2-induced phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical step in T-cell activation and proliferation. nih.gov The IC50 for STAT5 phosphorylation inhibition was determined to be 127 nM in human lymphocytes and 124 nM in rat whole blood. medchemexpress.com

Table 1: Peficitinib Inhibition of T-Cell Proliferation and STAT5 Phosphorylation

| Assay | Cell Type/System | Stimulant | IC50 Value |

|---|---|---|---|

| T-Cell Proliferation | Rat Splenocytes | IL-2 | 10 nM |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | 127 nM |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | 124 nM |

Modulation of Fibroblast-Like Synoviocyte (FLS) Activity

Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of rheumatoid arthritis (RA), contributing to synovial inflammation, pannus formation, and joint destruction. Peficitinib has been shown to directly modulate the pathogenic behavior of these cells.

The abnormal proliferation of FLS is a hallmark of inflammatory arthritis. Peficitinib effectively curtails this process. In studies using FLS derived from patients with RA (RA-FLS), peficitinib demonstrated a significant, concentration-dependent reduction in proliferation. At a concentration of 1 µM, peficitinib attenuated FLS proliferation by 23%, while a 5 µM concentration resulted in a more pronounced reduction of approximately 70%. researchgate.net Another study reported that peficitinib-treated RA-FLS showed a 14% reduction in proliferation compared to untreated cells. mdpi.com This anti-proliferative effect underscores the potential of peficitinib to reduce synovial hyperplasia.

RA-FLS produce a variety of chemokines that recruit immune cells, such as monocytes, into the synovial tissue, thereby perpetuating inflammation. Peficitinib can disrupt this process by altering the secretome of FLS. Conditioned medium from RA-FLS treated with peficitinib showed a significantly reduced capacity to attract monocytic cells. nih.govmdpi.com In chemotaxis assays, the migration of both the human monocytic cell line THP-1 and peripheral blood mononuclear cells (PBMCs) was significantly lower (p < 0.05) toward medium conditioned by peficitinib-treated FLS compared to medium from untreated FLS. nih.govnih.gov

Peficitinib directly suppresses the production of key pro-inflammatory mediators by RA-FLS. Research has shown that peficitinib treatment leads to a significant reduction in the secretion of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), a potent chemokine for monocytes. nih.govmdpi.com In one study, the concentration of MCP-1/CCL2 in the supernatant of RA-FLS was reduced from 846 ± 107 pg/mL in untreated cells to 160 ± 65 pg/mL in peficitinib-treated cells (p < 0.05). nih.govmdpi.com However, in the same experimental system, peficitinib did not cause a significant change in the secretion of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted)/CCL5. nih.govmdpi.com

Table 2: Effect of Peficitinib on RA-FLS Functions

| FLS Activity | Peficitinib Concentration | Outcome |

|---|---|---|

| Proliferation | 1 µM | 23% reduction |

| 5 µM | ~70% reduction | |

| Monocyte Chemotaxis | Not specified | Significant reduction in THP-1 and PBMC migration (p < 0.05) |

| Chemokine Secretion | Not specified | MCP-1/CCL2: Reduced from 846 pg/mL to 160 pg/mL (p < 0.05) |

| Not specified | RANTES/CCL5: No significant change |

In Vivo Efficacy in Animal Models of Inflammatory Diseases

The therapeutic efficacy of peficitinib has been validated in rodent models of inflammatory arthritis, which mimic key aspects of human disease. In the rat adjuvant-induced arthritis (AIA) model, a well-established model of chronic polyarthritis, peficitinib demonstrated potent, dose-dependent anti-arthritic effects. nih.govnih.gov

Adjuvant-Induced Arthritis Models (e.g., Rat Models)

Peficitinib has been extensively evaluated in rat models of adjuvant-induced arthritis (AIA), a well-established animal model that mimics the histopathological features of human rheumatoid arthritis. In these models, peficitinib has shown robust efficacy in suppressing the clinical signs of arthritis. nih.govresearchgate.netoup.comresearchgate.net

In rat AIA models, orally administered peficitinib has been shown to dose-dependently inhibit paw swelling. nih.govresearchgate.netoup.comresearchgate.net Repeated administration of peficitinib resulted in a significant attenuation of paw swelling compared to vehicle-treated controls. nih.gov This effect is a key indicator of the compound's ability to suppress the inflammatory processes that lead to joint inflammation and edema.

Table 1: Effect of Peficitinib on Paw Swelling in Adjuvant-Induced Arthritis in Rats

| Treatment Group | Dosage (mg/kg) | Inhibition of Paw Swelling (%) |

|---|---|---|

| Peficitinib | 3 | Significant attenuation |

| Peficitinib | 10 | Significant attenuation |

| Peficitinib | 30 | Significant attenuation |

| Tofacitinib (B832) | 1 | Significant attenuation |

| Tofacitinib | 3 | Significant attenuation |

| Tofacitinib | 10 | Significant attenuation |

Source: Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model. nih.gov

A critical aspect of peficitinib's efficacy in AIA models is its ability to suppress bone destruction, a hallmark of progressive rheumatoid arthritis. nih.govresearchgate.netoup.comresearchgate.net Studies have demonstrated that peficitinib significantly inhibits the loss of bone mineral density and reduces synovial thickening. nih.gov This protective effect on bone integrity is attributed to its inhibition of inflammatory mediators that drive osteoclastogenesis and bone resorption. nih.gov Notably, at a dosage of 10 mg/kg, peficitinib showed greater inhibitory effects on bone mineral density loss compared to tofacitinib at 3 mg/kg, suggesting a potent bone-protective effect. nih.gov

The efficacy of peficitinib in AIA models has been demonstrated to be dose-dependent in both prophylactic and therapeutic settings. nih.govresearchgate.netoup.comresearchgate.net In prophylactic regimens, where treatment is initiated before the onset of clinical signs, peficitinib effectively prevented the development of arthritis. In therapeutic regimens, where treatment is started after the establishment of the disease, peficitinib significantly reduced the severity of existing arthritis. nih.govresearchgate.netoup.comresearchgate.net This dual efficacy highlights its potential for both preventing disease flares and treating active disease.

Table 2: Dose-Dependent Efficacy of Peficitinib in Rat Adjuvant-Induced Arthritis

| Regimen | Dosage (mg/kg) | Outcome |

|---|---|---|

| Prophylactic | Dose-ranging | Dose-dependent suppression of arthritis development |

| Therapeutic | Dose-ranging | Dose-dependent reduction in the severity of established arthritis |

Source: A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model. nih.govresearchgate.netoup.comresearchgate.net

Models of Inflammatory Bowel Disease (e.g., Mouse Colitis Models)

The therapeutic potential of peficitinib has also been explored in experimental models of inflammatory bowel disease (IBD). In a dextran sulphate sodium (DSS)-induced colitis mouse model, which mimics aspects of ulcerative colitis, peficitinib demonstrated efficacy. oup.com Preclinical data from this model were utilized in pharmacokinetic and pharmacodynamic modeling to inform the dose selection for clinical trials in patients with moderate-to-severe ulcerative colitis. oup.com

Anti-Inflammatory Effects in Viral Infection Models (e.g., Influenza Mouse Model)

Recent studies have investigated the anti-inflammatory effects of peficitinib in the context of viral infections. In a mouse model of lethal influenza virus infection, peficitinib was among a panel of JAK inhibitors evaluated for their protective effects. nih.gov While another JAK inhibitor, oclacitinib, was selected for more extensive study, the initial screening demonstrated that several JAK inhibitors, including peficitinib, could offer protection against lethal influenza infection. nih.gov In this model, peficitinib, at a dose of 15 mg/kg, protected 50% of the infected mice. nih.gov The body weight of mice treated with peficitinib also showed a recovery trend, although it started later than in mice treated with tofacitinib. nih.gov These findings suggest a potential role for JAK inhibitors in modulating the excessive inflammation associated with severe viral infections. nih.gov

Synthetic Chemistry and Structural Analysis of Peficitinib Hydrochloride

Synthetic Pathways and Methodologies

The synthesis of peficitinib (B612040) is a complex process that has been refined to ensure efficiency and scalability. The methodologies involve a multi-step linear sequence and the use of specific chemical intermediates.

Overview of Multi-Step Synthesis (e.g., Seven-Step Linear Sequence)

The synthesis of peficitinib is accomplished through a seven-step linear sequence. chemicalbook.com This process begins with 4-chloro-7-azaindole (B22810) as the starting material. chemicalbook.com The synthesis involves a series of reactions including protection, lithiation, esterification, deprotection, hydrolysis, amidation, and a final substitution reaction to yield the peficitinib free base. chemicalbook.com This multi-step approach allows for the precise construction of the complex molecule. chemicalbook.comresearchgate.net

Key Synthetic Intermediates and Reaction Steps (e.g., 7-Azaindole (B17877) Derivatives, Adamantan-1-ol Derivatives)

The synthesis of peficitinib relies on several key intermediates and reactions. The 7-azaindole core is a crucial structural motif found in many kinase inhibitors. researchgate.netnih.gov The synthesis starts with a 4-chloro-7-azaindole, which is first protected. chemicalbook.com A critical step involves the use of a triisopropylsilyl (TIPS) group to block the C-2 position and direct lithiation to the C-5 position. chemicalbook.com

Another key component is the adamantane (B196018) moiety, specifically the trans-4-aminoadamantan-1-ol (B1440121) derivative. chemicalbook.com This is obtained from a diastereomeric mixture of 4-aminoadamantan-1-ol. chemicalbook.com The synthesis of this intermediate involves protection of the amine group, chromatographic separation of the desired trans isomer, and subsequent deprotection. chemicalbook.com

The final step of the synthesis involves the coupling of the 7-azaindole derivative with trans-4-aminoadamantan-1-ol at high temperatures to form the peficitinib free base, which is then converted to its hydrobromide or hydrochloride salt. chemicalbook.com

Key Synthetic Steps for Peficitinib:

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | 4-chloro-7-azaindole, Triisopropylsilyl chloride (TIPSCl) | N-protection of the azaindole | N-TIPS-4-chloro-7-azaindole |

| 2 | N-TIPS-4-chloro-7-azaindole, sec-BuLi, Ethyl chloroformate | Directed lithiation and esterification at C-5 | C-5 substituted ethyl ester |

| 3 | C-5 substituted ethyl ester, TBAF | Deprotection of the TIPS group | 4-chloro-7-azaindole-5-carboxylate |

| 4 | 4-chloro-7-azaindole-5-carboxylate | Basic hydrolysis of the ester | 4-chloro-7-azaindole-5-carboxylic acid |

| 5 | 4-chloro-7-azaindole-5-carboxylic acid, CDI/aqueous NH4OH | Amide formation | 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |

| 6 | Diastereomeric mixture of 4-aminoadamantan-1-ol | Protection, separation, and deprotection | trans-4-aminoadamantan-1-ol |

| 7 | 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, trans-4-aminoadamantan-1-ol | Nucleophilic aromatic substitution | Peficitinib (free base) |

Optimization of Synthetic Processes for Research and Scalability

To enable large-scale production, the synthesis of peficitinib has been optimized for efficiency and yield. researchgate.net This includes refining reaction conditions such as temperature, solvents, and molar ratios of reactants. researchgate.net The introduction of catalysts has also been explored to improve reaction rates and product purity. researchgate.net These optimizations are crucial for transitioning from laboratory-scale research to industrial production, ensuring a reasonable route with high yield, shorter production time, and simpler operations. researchgate.net

Structural Basis of JAK Binding and Selectivity

Peficitinib functions by inhibiting the activity of Janus kinases. Its effectiveness and selectivity are determined by its specific molecular interactions within the ATP-binding site of the JAK enzymes.

Binding Mode Analysis (e.g., ATP-binding site interactions, hydrogen bonding with JAK3)

Peficitinib is a competitive, reversible inhibitor that targets the ATP-binding pocket in the catalytic JH1 domain of JAKs. oup.comcardiff.ac.uk The core of its interaction is the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, which forms three hydrogen bonds with the hinge region of the kinase. researchgate.netnih.govebi.ac.ukproteopedia.org Specifically, in JAK3, peficitinib forms two conventional hydrogen bonds with the amino acid residues Glu903 and Leu905. nih.govmdpi.com These interactions are critical for stabilizing the inhibitor within the active site. mdpi.com Molecular dynamics simulations have shown that these hydrogen bonds with the hinge region are persistent and maintain the stability of the peficitinib-JAK3 complex. mdpi.com

Structural Determinants of Isoform Selectivity

Peficitinib exhibits moderate selectivity for JAK3 over other JAK isoforms like JAK1, JAK2, and TYK2. researchgate.netebi.ac.ukproteopedia.org While the ATP-binding sites of the four JAKs are highly conserved, subtle differences in their structures and the surrounding environment contribute to the selectivity of inhibitors. oup.comnih.gov

The binding modes of peficitinib differ among the various JAK isoforms. researchgate.netnih.gov Structural analysis suggests that the presence of unfavorable water molecules within the ATP-binding pockets of different JAKs may influence the orientation of peficitinib's 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, contributing to its varied inhibitory activity across the JAK family. researchgate.netnih.gov For instance, specific residues outside the immediate hinge region can influence the binding affinity and selectivity. In JAK3, interactions with residues such as Cys909 have been noted, which is a unique residue within the JAK family and can be a target for achieving selectivity. frontiersin.org

Peficitinib Inhibitory Activity against JAK Isoforms:

| JAK Isoform | IC50 (nM) |

|---|---|

| JAK1 | 3.9 - 4 |

| JAK2 | 5.0 |

| JAK3 | 0.7 - 0.71 |

| TYK2 | 4.8 - 5 |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity and were obtained from in vitro kinase assays. oup.commdpi.commedchemexpress.com

Pharmacokinetic and Biotransformation Research Preclinical and Mechanistic

Absorption and Distribution Studies in Experimental Systems

Peficitinib (B612040) demonstrates rapid absorption in experimental settings following oral administration. nih.gov Under fasting conditions, the median time to reach maximum plasma concentration (tmax) is consistently observed to be between 1.0 and 1.8 hours. tandfonline.commdpi.com Pharmacokinetic studies have shown that exposure to peficitinib, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner. researchgate.netfda.gov.tw

The apparent volume of distribution (Vz/F) has been reported to be high, ranging from 718 to 1548 L, suggesting extensive distribution into tissues. nih.gov Furthermore, research has indicated that P-glycoprotein (P-gp) is involved in the transport of peficitinib. tandfonline.com Studies comparing different populations have also noted variations in exposure, with higher Cmax and AUC values observed in Japanese subjects compared to Caucasian subjects. dovepress.com

Metabolic Pathways and Metabolite Characterization (e.g., Oxidative Metabolites H1, H2, H4)

Peficitinib undergoes significant metabolism, with over 65% of an oral dose being metabolized. d-nb.info The primary metabolic pathways involve conjugation reactions, specifically sulfation and methylation, leading to the formation of three main metabolites: H1, H2, and H4. nih.govscienceopen.com

Metabolite H2: A sulfate (B86663) conjugate of peficitinib.

Metabolite H4: A methylated metabolite of peficitinib.

Metabolite H1: A metabolite that has undergone both sulfation and methylation. nih.govnih.gov

In vitro studies have identified Sulfotransferase 2A1 (SULT2A1) as the enzyme responsible for the formation of the H2 metabolite, and Nicotinamide N-methyltransferase (NNMT) is involved in the methylation process to form H4. scienceopen.comresearchgate.net Metabolite H2 is considered the major metabolite in circulation, with systemic exposure levels reported to be greater than 150% of the parent compound's AUC. nih.govdovepress.com In contrast, metabolites H1 and H4 are minor, with systemic exposures of less than 30% of the parent peficitinib. dovepress.com Despite their presence, these conjugated metabolites exhibit very weak pharmacological action in vitro. dovepress.comnih.gov

| Metabolite | Description | Formation Pathway | Relative Exposure (Metabolite-to-Parent Ratio, MPR) |

| H2 | Sulfate metabolite | Sulfation via SULT2A1 | >1.5 dovepress.com |

| H4 | Methylated metabolite | Methylation via NNMT | <0.3 dovepress.com |

| H1 | Sulfate and methylated metabolite | Sulfation and Methylation | <0.3 dovepress.com |

Interactions with Transporters and Enzymes (in vitro and preclinical)

In vitro studies have been crucial in characterizing the potential for peficitinib to interact with various drug transporters, which can influence the disposition of co-administered drugs.

Peficitinib has been identified as an inhibitor of the Organic Cation Transporter 1 (OCT1), a key transporter involved in the hepatic uptake of many drugs. fda.gov.twfrontiersin.org In vitro studies using cells overexpressing human OCT1 demonstrated that peficitinib inhibits OCT1-mediated transport of metformin (B114582). nih.govfrontiersin.org The half-maximal inhibitory concentration (IC50) for this interaction has been reported to be 0.247 µmol/L. nih.gov This inhibitory potential is specific to peficitinib, as its major metabolite, H2, did not show any meaningful inhibitory effect on OCT1. nih.govnih.gov

Peficitinib also interacts with the Multidrug and Toxin Extrusion (MATE) transporters, which are critical for the renal and biliary excretion of organic cations. informahealthcare.comresearchgate.net In vitro assays have shown that peficitinib inhibits the function of both MATE1 and MATE2-K. nih.govsolvobiotech.com The IC50 values for the inhibition of MATE1- and MATE2-K-mediated metformin transport were determined to be 10.0 µmol/L and 20.8 µmol/L, respectively. nih.gov Similar to its effect on OCT1, the metabolite H2 did not exhibit significant inhibition of either MATE1 or MATE2-K. nih.gov This suggests that the parent compound, peficitinib, is primarily responsible for these transporter interactions. nih.govnih.gov

| Transporter | Peficitinib Interaction | IC50 Value (µmol/L) | Metabolite H2 Interaction |

| OCT1 | Inhibition | 0.247 nih.gov | No meaningful inhibition nih.gov |

| MATE1 | Inhibition | 10.0 nih.gov | No meaningful inhibition nih.gov |

| MATE2-K | Inhibition | 20.8 nih.gov | No meaningful inhibition nih.gov |

Future Directions and Emerging Research Avenues for Peficitinib Hydrochloride

Development of Novel Analogs and Derivatives for Enhanced Specificity or Potency

Researchers are actively exploring structure-activity relationships (SAR) to guide the design of new compounds. researchgate.netscdi-montpellier.fr Chemical modifications, such as at the C4-position of the lead compound, have been shown to significantly increase JAK inhibitory activity and improve metabolic stability in liver microsomes. nih.gov The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of peficitinib (B612040) is crucial for its interaction with the hinge region of the JAK enzymes, forming triple hydrogen bonds. nih.govresearchgate.net Understanding the nuances of these interactions, including the role of water molecules in the ATP-binding pockets of different JAKs, can inform the design of more selective inhibitors. nih.gov

The goal is to develop analogs that may offer a more favorable benefit-risk profile by minimizing off-target effects. For instance, creating derivatives with higher selectivity for JAK1, which is strongly associated with anti-inflammatory activity, while having negligible effects on JAK2 and JAK3, could potentially reduce the risk of adverse events commonly associated with broader JAK inhibition. frontiersin.org

Advanced Preclinical Models for Disease Specificity and Therapeutic Exploration

To better understand the therapeutic potential of peficitinib and its future analogs, researchers are utilizing advanced preclinical models. These models are essential for exploring disease specificity and the drug's efficacy beyond its current indications. While preclinical data can only generate hypotheses about a drug's behavior in humans, these models are invaluable for initial assessments. bmj.com

In Vitro and Ex Vivo Models:

Cell-based assays: These are used to determine the inhibitory activity of peficitinib and its derivatives on different JAK isoforms and their downstream signaling pathways. medchemexpress.com For example, studies using peripheral blood mononuclear cells (PBMCs) and whole blood from healthy volunteers and RA patients can assess the inhibition of STAT phosphorylation following cytokine stimulation. frontiersin.org

Fibroblast-like synoviocytes (FLS): As a major cellular component of the hyperplastic synovial pannus in RA, FLS are a key target. mdpi.com Studies have shown that peficitinib can suppress the proliferation of RA-FLS. mdpi.com

Dendritic cells (DCs): As potent antigen-presenting cells, DCs are critical in orchestrating immune responses. ashpublications.org Research on other JAK inhibitors has shown they can impair DC differentiation and function, suggesting a potential area of investigation for peficitinib. ashpublications.org

In Vivo Models:

Animal models of rheumatoid arthritis: Rat adjuvant-induced arthritis (AIA) models are used to evaluate the in vivo efficacy of peficitinib, where it has been shown to suppress paw swelling and bone destruction. tandfonline.com Collagen-induced arthritis (CIA) models in mice are also utilized to assess the anti-inflammatory effects of JAK inhibitors. researchgate.net

Patient-derived xenografts (PDXs): These models, established in immune-deficient mice using patient biopsy specimens, can more accurately represent the primary disease and are valuable for testing targeted therapies. nih.gov While not specifically reported for peficitinib, they represent a promising future direction.

SCID-HuRAg mice: This model, using SCID mice implanted with synovium and cartilage from RA patients, allows for the study of the effects of JAK inhibitors on human tissue in an in vivo setting. nih.gov

These advanced models will be crucial for exploring the potential of peficitinib and its derivatives in other autoimmune diseases and even in oncology, where aberrant JAK/STAT signaling is implicated. researchgate.net

Mechanistic Insights into Long-Term Immunomodulation at the Cellular and Molecular Level

A significant area of ongoing research is to gain deeper mechanistic insights into the long-term immunomodulatory effects of peficitinib at both the cellular and molecular levels. Long-term extension studies of clinical trials provide valuable data on the sustained effectiveness and safety of peficitinib. nih.govnih.gov

At the cellular level , research is focusing on how peficitinib affects various immune cell populations over time. This includes its impact on:

T cells: Peficitinib inhibits IL-2-induced T-cell proliferation and STAT5 phosphorylation. medchemexpress.comtandfonline.com Long-term studies are needed to understand the sustained effects on T cell subsets, such as Th1 and Th17 cells. nih.gov

B cells: As key players in RA pathogenesis through autoantibody production and antigen presentation, the long-term effects of peficitinib on B cell function are of great interest. frontiersin.org

Macrophages and Fibroblast-like Synoviocytes: Peficitinib has been shown to suppress the proliferation of RA-FLSs. mdpi.com Understanding the long-term consequences of this suppression on joint inflammation and destruction is a key research goal. researchgate.net

At the molecular level , research aims to elucidate the sustained impact of peficitinib on the JAK-STAT signaling pathway and downstream gene expression. nih.gov The binding of cytokines to their receptors activates JAKs, which then phosphorylate STAT proteins, leading to the transcription of genes involved in inflammation and immunity. bmj.com Peficitinib, as a pan-JAK inhibitor, interferes with this process for a broad range of cytokines. frontiersin.org

Long-term studies will help to determine if continuous inhibition of this pathway leads to a re-setting of the immune system or if compensatory mechanisms emerge. These investigations will be critical for optimizing long-term treatment strategies and identifying potential new therapeutic applications. nih.gov

Comparative Pharmacological Profiling with Other JAK Inhibitors in Research Settings

The landscape of JAK inhibitors is expanding, with several agents now available, each with a distinct selectivity profile. tandfonline.com This has created a need for comparative pharmacological profiling of peficitinib against other JAK inhibitors like tofacitinib (B832), baricitinib (B560044), and upadacitinib (B560087) in research settings. tandfonline.comtandfonline.com Such studies are crucial for understanding the relative strengths and weaknesses of each compound and for guiding treatment decisions in the future.

While head-to-head clinical trials are the gold standard for comparing efficacy and safety, preclinical and in vitro comparative studies can provide valuable mechanistic insights. bmj.com These studies often use enzymatic assays to determine the half-maximal inhibitory concentration (IC50) for each JAK isoform.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Peficitinib and Other JAK Inhibitors

Data sourced from multiple studies and may vary based on assay conditions. bmj.comoup.com

As the table indicates, peficitinib is a pan-JAK inhibitor with notable potency against JAK3. bmj.com In contrast, other inhibitors show varying degrees of selectivity. For example, baricitinib preferentially inhibits JAK1 and JAK2, while upadacitinib is more selective for JAK1. tandfonline.com Tofacitinib shows a preference for JAK1 and JAK3. tandfonline.com

Network meta-analyses of clinical trial data have been conducted to indirectly compare the efficacy and safety of these inhibitors. researchgate.netnih.gov One such analysis found that peficitinib had comparable efficacy to tofacitinib and baricitinib in reducing disease activity and the progression of joint damage in RA. researchgate.netnih.gov

Future research will likely involve more direct comparative studies in advanced preclinical models to dissect the differential effects of these inhibitors on various immune cell functions and signaling pathways. This will help to build a more complete picture of their pharmacological profiles and inform the development of next-generation JAK inhibitors with improved therapeutic properties.

Q & A

Q. What are the primary enzymatic targets of peficitinib hydrochloride, and what experimental methods are used to determine its inhibitory potency (IC50) against JAK isoforms?

Peficitinib inhibits JAK1, JAK2, JAK3, and Tyk2 with IC50 values of 3.9, 5.0, 0.7, and 4.8 nM, respectively. To measure IC50, researchers typically use in vitro kinase activity assays with recombinant JAK isoforms. These assays involve incubating the enzyme with ATP and a substrate (e.g., STAT peptides) in the presence of varying peficitinib concentrations. Fluorescence resonance energy transfer (FRET) or luminescence-based readouts quantify substrate phosphorylation inhibition. Cell-based assays (e.g., STAT phosphorylation in cytokine-stimulated lymphocytes) further validate selectivity and functional activity .

Q. How is peficitinib metabolized, and what methodologies are employed to study its pharmacokinetic variability across populations?

Peficitinib is metabolized primarily by sulfotransferase SULT2A1 and nicotinamide N-methyltransferase. To assess pharmacokinetic (PK) variability, researchers conduct population PK analyses using high-performance liquid chromatography (HPLC) or LC-MS/MS to measure plasma concentrations. Phase 1 trials in Japanese and Caucasian cohorts revealed higher exposure in Asian populations, likely due to uncharacterized genetic or physiological factors. Cross-study comparisons require stratified sampling, covariates (e.g., body weight, enzyme activity), and non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 .

Q. What standard experimental models are used to evaluate peficitinib’s efficacy in rheumatoid arthritis (RA) research?

Preclinical RA models include collagen-induced arthritis (CIA) in rodents, where peficitinib’s effect on joint inflammation is quantified via histopathology (synovitis scoring) and cytokine profiling (ELISA for TNF-α, IL-6). Clinically, Phase 3 trials (e.g., RAJ3/RAJ4) use the Clinical Disease Activity Index (CDAI) and Simplified Disease Activity Index (SDAI) to define remission (CDAI ≤2.8, SDAI ≤3.3). Researchers should align endpoints with OMERACT guidelines and include washout periods for patients transitioning from prior therapies .

Advanced Research Questions

Q. How can researchers address discrepancies in peficitinib’s pharmacokinetic data between Asian and Caucasian populations?

To resolve PK variability, perform genome-wide association studies (GWAS) to identify polymorphisms in SULT2A1 or methyltransferases. In vitro hepatocyte models from diverse ethnic donors can clarify metabolic differences. Additionally, physiologically based pharmacokinetic (PBPK) modeling integrates enzyme expression data and demography to simulate exposure. Validation requires prospective trials with rigorous ethnic stratification and pharmacogenomic sampling .

Q. What methodological strategies optimize the assessment of peficitinib’s long-term efficacy in maintaining RA remission?

Post-hoc analyses of Phase 3 trials (e.g., RAJ3/RAJ4 extension studies) use Kaplan-Meier survival analysis to evaluate remission persistence. Covariate adjustment (e.g., baseline CRP, prior DMARD use) via Cox regression identifies predictors of sustained response. Researchers should implement mixed-effects models to handle missing data and sensitivity analyses to confirm robustness. Longitudinal cytokine profiling (e.g., IL-6, JAK-STAT biomarkers) complements clinical endpoints .

Q. How should researchers design studies to evaluate peficitinib’s selectivity against off-target kinases?

Use high-throughput kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test peficitinib against 300+ kinases at 1 µM. Confirm hits with dose-response curves (IC50 determination). For in vivo specificity, employ transgenic models (e.g., JAK1-knockout mice) to isolate pathway effects. Computational docking studies (e.g., molecular dynamics simulations) further elucidate structural determinants of selectivity .

Q. What statistical approaches are critical for interpreting conflicting efficacy data in peficitinib trials?

Apply Bayesian meta-analysis to harmonize data from heterogeneous trials (e.g., differing dosages, comparator arms). Adjust for publication bias using funnel plots and Egger’s test. For contradictory remission rates, re-analyze raw data with uniform criteria (e.g., Boolean remission definitions) and propensity score matching to balance cohorts. Sensitivity analyses should explore the impact of outlier studies .

Methodological Guidance

- Experimental Design : Follow NIH guidelines for preclinical RA models, including randomization, blinding, and power calculations to ensure reproducibility .

- Data Reporting : Adopt CONSORT guidelines for clinical trials, with detailed supplementary materials on assay protocols and statistical code .

- Ethnic Variability : Incorporate SULT2A1 activity assays in early-phase trials to anticipate PK differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.